![molecular formula C15H14N6 B14166793 n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine CAS No. 5779-22-6](/img/structure/B14166793.png)
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine: is a compound that combines the structural features of both indole and purine Indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring Purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine typically involves the coupling of tryptamine (an indole derivative) with a purine derivative. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of an amide bond between the carboxyl group of the purine derivative and the amino group of tryptamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group (if present) on the indole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chloromethyl methyl ether (MOM-Cl) under acidic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino-substituted indole derivatives.
Substitution: Halogenated or alkylated indole derivatives.
Scientific Research Applications
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular signaling pathways and as a potential modulator of biological processes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with serotonin receptors, modulating neurotransmitter activity. The purine moiety can inhibit enzymes such as cyclooxygenase (COX), leading to anti-inflammatory effects . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
n-[2-(1h-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar indole structure but different substituents.
n-[2-(1h-Indol-3-yl)ethyl]-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct pharmacological properties.
Indole-3-carboxylic acid: A simpler indole derivative used in various chemical reactions.
Uniqueness
n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine is unique due to its combination of indole and purine structures, which allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities. This dual functionality makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
n-[2-(1H-Indol-3-yl)ethyl]-7H-purin-6-amine, also known by its CAS number 5779-22-6, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a purine base with an indole moiety attached via an ethyl chain. Its molecular formula is C15H14N6, and it possesses a complex structure that allows it to interact with various biological targets.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against both Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) . The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus ATCC 25923 | 3.90 |
MRSA ATCC 43300 | <1.00 |
These results suggest that the compound could be a promising candidate for developing new antibiotics, especially in the context of rising antibiotic resistance .
Antifungal Activity
In addition to its antibacterial effects, this compound exhibits antifungal activity against Candida albicans . The following table summarizes its efficacy:
Fungus | MFC (µg/mL) |
---|---|
Candida albicans | 7.80 |
This antifungal property further enhances its profile as a versatile therapeutic agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines, with IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
A549 (lung cancer) | <10 |
MCF-7 (breast cancer) | <10 |
These findings suggest that this compound may selectively inhibit the growth of cancer cells while sparing normal cells
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal metabolism.
- Receptor Binding : It has been suggested that this compound could interact with neurotransmitter receptors, potentially influencing pathways related to mood and anxiety disorders.
- Cytotoxicity Induction : In cancer cells, the compound appears to induce apoptosis through various signaling pathways, leading to cell death 5.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
- Study on MRSA Inhibition : A study demonstrated that this compound significantly inhibited MRSA growth in vitro, suggesting its potential for treating resistant infections.
- Anticancer Efficacy Assessment : Another study reported that several derivatives of this compound exhibited varying degrees of cytotoxicity against tumor cell lines, highlighting its potential as a lead compound in cancer therapy.
Properties
CAS No. |
5779-22-6 |
---|---|
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-7H-purin-6-amine |
InChI |
InChI=1S/C15H14N6/c1-2-4-12-11(3-1)10(7-17-12)5-6-16-14-13-15(19-8-18-13)21-9-20-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) |
InChI Key |
ZNHBCRGNNDKNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3NC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.